Bisphenol A-d14

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

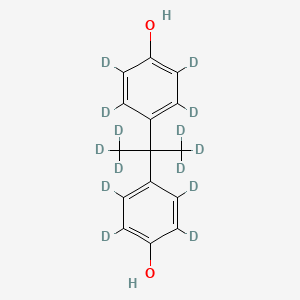

2,3,5,6-tetradeuterio-4-[1,1,1,3,3,3-hexadeuterio-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)propan-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,16-17H,1-2H3/i1D3,2D3,3D,4D,5D,6D,7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IISBACLAFKSPIT-DDAUHAMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(C2=C(C(=C(C(=C2[2H])[2H])O)[2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])[2H])O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501027979 | |

| Record name | Bisphenol A-d14 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120155-79-5 | |

| Record name | Bisphenol A-d14 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthesis of Bisphenol A-d14

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol A-d14 (BPA-d14) is the deuterated analog of Bisphenol A (BPA), a widely used industrial chemical primarily employed in the manufacturing of polycarbonate plastics and epoxy resins. Due to its structural similarity to estrogen, BPA is classified as an endocrine-disrupting chemical (EDC), capable of interacting with estrogen receptors and influencing various physiological processes. BPA-d14 serves as a crucial internal standard for the accurate quantification of BPA in complex matrices during environmental and biological monitoring studies. Its use in isotope dilution mass spectrometry allows for the precise measurement of BPA levels by correcting for matrix effects and variations in sample preparation and instrument response. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies for this compound.

Chemical Properties of this compound

The chemical properties of this compound are summarized in the table below. The properties of unlabeled Bisphenol A are also provided for comparison, as significant deviations are not expected for most physical properties upon deuteration.

| Property | This compound | Bisphenol A |

| Molecular Formula | C₁₅H₂D₁₄O₂[1] | C₁₅H₁₆O₂ |

| Molecular Weight | 242.37 g/mol [1] | 228.29 g/mol [2] |

| CAS Number | 120155-79-5[1] | 80-05-7 |

| Appearance | White to off-white solid[3] | White to light brown flakes or powder[2] |

| Melting Point | Not explicitly reported, but expected to be similar to BPA's 158-159 °C[4] | 158-159 °C[4][5] |

| Boiling Point | Not explicitly reported, but expected to be similar to BPA's ~220 °C at 4 mmHg[4] | ~220 °C at 4 mmHg[4] |

| Solubility | Soluble in organic solvents such as acetonitrile, acetone, and ethanol.[2][6] | Soluble in organic solvents like acetone, ethanol, and acetic acid; poorly soluble in water.[2][6][7] |

Synthesis of this compound

The synthesis of this compound follows the same reaction mechanism as the synthesis of unlabeled Bisphenol A: an acid-catalyzed condensation of two equivalents of a phenol with one equivalent of acetone. To produce the deuterated analog, deuterated starting materials are used. The following is a representative experimental protocol for the synthesis of this compound, based on established methods for BPA synthesis.

Experimental Protocol: Synthesis of this compound

Materials:

-

Phenol-d6 (or Phenol-d5)

-

Acetone-d6

-

Strong acid catalyst (e.g., hydrochloric acid or a sulfonated polystyrene ion-exchange resin)[8][9]

-

Toluene (for washing)[10]

-

Aqueous ethanol (for recrystallization)[10]

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine two molar equivalents of Phenol-d6 with one molar equivalent of Acetone-d6. An excess of the deuterated phenol (e.g., a 4:1 molar ratio of phenol to acetone) can be used to improve the yield of the desired p,p'-isomer.[10]

-

Add a catalytic amount of a strong acid. If using hydrochloric acid, it can be bubbled through the reaction mixture.[10]

-

Heat the reaction mixture to approximately 50-60 °C and stir for several hours (e.g., 8 hours).[6][10] The temperature should be carefully controlled to minimize the formation of isomeric byproducts.[10]

-

Upon completion of the reaction, the product, this compound, will precipitate out of the solution.

-

Filter the crude product and wash it with toluene to remove unreacted deuterated phenol.[10]

-

Further purify the product by recrystallization from aqueous ethanol to yield high-purity this compound.[10]

Caption: Synthesis of this compound from deuterated precursors.

Purification and Analysis

Experimental Protocol: Purification of this compound

Purification of the crude this compound product is essential to remove unreacted starting materials and isomeric impurities. Recrystallization is a common and effective method.

Materials:

-

Crude this compound

-

Ethanol

-

Deionized water

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethanol.

-

Slowly add deionized water to the hot solution until it becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to promote crystallization.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a cold ethanol-water mixture.

-

Dry the crystals under vacuum.

Other purification methods for BPA, such as the formation and crystallization of a phenol adduct followed by removal of the phenol, can also be adapted for BPA-d14.[8][11]

Experimental Protocol: LC-MS/MS Analysis of this compound

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for the quantification of BPA and its deuterated internal standard.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Representative):

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[12]

-

Mobile Phase A: Water with a small amount of additive (e.g., 0.01% acetic acid or 5 mM ammonium hydroxide).[12]

-

Mobile Phase B: Acetonitrile or methanol with the same additive.[12]

-

Gradient: A gradient elution starting with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, and then returning to initial conditions for equilibration.

-

Flow Rate: 0.4 mL/min.[12]

-

Injection Volume: 5-10 µL.[12]

Mass Spectrometry Conditions (Representative):

-

Ionization Mode: Negative Electrospray Ionization (ESI-).[3][12]

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Instrument Parameters: Capillary voltage, gas flows, and temperatures should be optimized for the specific instrument.

Caption: Workflow for the analysis of Bisphenol A using LC-MS/MS with a deuterated internal standard.

Signaling Pathways of Bisphenol A

BPA exerts its biological effects primarily by interacting with estrogen receptors (ERα and ERβ), mimicking the action of the natural hormone 17β-estradiol. This interaction can trigger both genomic and non-genomic signaling pathways.

Genomic Pathway: In the classical genomic pathway, BPA binds to nuclear estrogen receptors (ERα and ERβ).[2] This binding causes a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. In the nucleus, the BPA-ER complex binds to estrogen response elements (EREs) on the DNA, modulating the transcription of target genes.[2] This can lead to changes in cell proliferation, differentiation, and apoptosis.

Non-Genomic Pathway: BPA can also initiate rapid, non-genomic signaling by binding to membrane-associated estrogen receptors (mERs) and G protein-coupled estrogen receptor (GPER).[2] This binding activates various intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. These pathways can influence cell survival and proliferation.

Caption: Bisphenol A signaling through genomic and non-genomic estrogen receptor pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. RU2119906C1 - Method of synthesis of bisphenol-a - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Bisphenol A synthesis - chemicalbook [chemicalbook.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. A New LC-MS/MS Method for Simultaneous and Quantitative Detection of Bisphenol-A and Steroids in Target Tissues: A Power Tool to Characterize the Interference of Bisphenol-A Exposure on Steroid Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. books.rsc.org [books.rsc.org]

- 12. Bisphenol A activates EGFR and ERK promoting proliferation, tumor spheroid formation and resistance to EGFR pathway inhibition in estrogen receptor-negative inflammatory breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Characteristics of Bisphenol A-d14

This technical guide provides a comprehensive overview of the physical and chemical properties, analytical methodologies, and relevant biological pathways associated with this compound (BPA-d14). This deuterated analog of Bisphenol A (BPA) is a critical tool in environmental and toxicological research, primarily serving as an internal standard for the accurate quantification of BPA.

Core Physical and Chemical Properties

This compound is a stable isotope-labeled form of Bisphenol A, where 14 hydrogen atoms have been replaced by deuterium.[1] This substitution results in a higher molecular weight compared to the parent compound, which is essential for its use in mass spectrometry-based analytical methods. While many physical properties are not reported directly for the deuterated form, they are expected to be very similar to those of unlabeled Bisphenol A.

Table 1: General and Physical Properties of this compound and Bisphenol A

| Property | This compound | Bisphenol A | Source(s) |

| Synonyms | 2,2-Bis(4-hydroxyphenyl-d4)propane-d6; Isopropylidene-d6-bis(phenol-d4) | 4,4'-(Propane-2,2-diyl)diphenol; 2,2-Bis(4-hydroxyphenyl)propane | [2][3][4] |

| CAS Number | 120155-79-5 | 80-05-7 | [1][2][5] |

| Molecular Formula | C₁₅H₂D₁₄O₂ | C₁₅H₁₆O₂ | [3][5] |

| Molecular Weight | 242.37 g/mol | 228.29 g/mol | [3][6] |

| Appearance | White to light brown flakes or powder | White solid, crystalline powder, or flakes | [7] |

| Melting Point | Not explicitly reported | 155–159 °C | [5][7][8][9] |

| Boiling Point | Not explicitly reported | 220 °C (at 4 mmHg); 250-252 °C (at 1.7 kPa) | [7][8][10] |

| Density | Not explicitly reported | 1.195 - 1.217 g/cm³ | [5][6][7] |

| pKa | Not explicitly reported | 9.6 | [7] |

Table 2: Solubility Profile

| Solvent | This compound | Bisphenol A | Source(s) |

| Water | Very poor solubility | Very poor solubility / Insoluble | [4][5][11] |

| Acetonitrile | Soluble (commercially available in this solvent) | Soluble | [3][7][11] |

| Alcohols (Ethanol, Methanol) | Assumed Soluble | Soluble | [5][6][7][11] |

| Acetone | Assumed Soluble | Soluble | [4][7][11] |

| Ethers | Assumed Soluble | Soluble | [4][11] |

| Benzene | Assumed Soluble | Soluble | [4] |

| Aqueous Alkaline Solutions | Assumed Soluble | Soluble | [4][7] |

| Carbon Tetrachloride | Assumed Slightly Soluble | Slightly Soluble | [7][12] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quantification of BPA. While specific spectra for BPA-d14 are proprietary to manufacturers, the characteristics can be inferred from the extensive data available for BPA.

-

¹H NMR: In the ¹H NMR spectrum of BPA, characteristic signals include a singlet for the hydroxyl protons (~9.17 ppm), aromatic protons in the 6.7-7.1 ppm range, and a singlet for the methyl protons (~1.57 ppm).[13] For BPA-d14, the aromatic and methyl proton signals would be absent due to deuteration, drastically simplifying the spectrum.

-

¹³C NMR: The ¹³C NMR spectrum of BPA shows distinct signals for the quaternary carbon of the isopropyl group, the methyl carbons, and the aromatic carbons.[13] The spectrum of BPA-d14 would be very similar, with minor shifts and splitting possible due to the deuterium atoms.

-

FT-IR: The FT-IR spectrum of BPA displays characteristic peaks for O-H stretching (hydroxyl groups), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and C-O stretching.[14][15] In BPA-d14, the C-D stretching vibrations would appear at lower wavenumbers (around 2100-2300 cm⁻¹) compared to the C-H stretches.

-

Mass Spectrometry (MS): This is the most critical technique for the use of BPA-d14. The difference in mass-to-charge ratio (m/z) between the deuterated standard and the native analyte allows for precise quantification, correcting for matrix effects and variations during sample preparation.

Experimental Protocols: Quantification of Bisphenol A

BPA-d14 is almost exclusively used as an internal standard for the quantification of BPA in complex matrices like food, water, and biological fluids.[16][17] The general analytical workflow involves sample extraction, cleanup, and instrumental analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique for isolating and pre-concentrating BPA from liquid samples.[17]

Methodology:

-

Standard Spiking: A known amount of BPA-d14 internal standard is added to the sample at the beginning of the preparation process.

-

Cartridge Conditioning: An SPE cartridge (e.g., C18) is conditioned sequentially with a solvent like methanol, followed by equilibration with water or a buffer matching the sample's pH.

-

Sample Loading: The spiked sample is passed through the conditioned SPE cartridge. BPA and BPA-d14 are retained on the solid phase.

-

Washing: The cartridge is washed with a weak solvent (e.g., water/methanol mixture) to remove interfering compounds.

-

Elution: The retained analytes (BPA and BPA-d14) are eluted from the cartridge using a small volume of a strong organic solvent (e.g., acetonitrile or methanol).

-

Solvent Evaporation and Reconstitution: The eluate is often evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a small, known volume of the mobile phase used for chromatographic analysis.

Instrumental Analysis: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective determination of BPA.[16][18][19]

Methodology:

-

Chromatographic Separation: The reconstituted sample extract is injected into an LC system. A C18 reversed-phase column is typically used to separate BPA from other matrix components. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium acetate, is employed.

-

Ionization: The column effluent is directed to the mass spectrometer's ion source, typically an electrospray ionization (ESI) source operating in negative ion mode.

-

Mass Analysis (MS/MS): The analysis is performed in Multiple Reaction Monitoring (MRM) mode.

-

The precursor ion for BPA (e.g., m/z 227) is selected in the first quadrupole.

-

The precursor ion is fragmented in the collision cell.

-

Specific product ions are monitored in the third quadrupole.

-

Simultaneously, the precursor ion for BPA-d14 (e.g., m/z 241) and its corresponding product ions are monitored in a separate scan event.

-

-

Quantification: The concentration of BPA in the original sample is calculated by comparing the peak area ratio of the native BPA to the deuterated internal standard (BPA-d14) against a calibration curve.

Visualizations: Workflows and Biological Pathways

Analytical Workflow Diagram

Caption: General workflow for the quantification of BPA using BPA-d14.

BPA Endocrine Disruption Pathway

Bisphenol A is classified as an endocrine-disrupting compound (EDC) because it can mimic the effects of endogenous estrogen.[1][20][21]

Caption: Simplified signaling pathway for BPA-mediated endocrine disruption.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. clearsynth.com [clearsynth.com]

- 3. Bisphenol A D14 100 µg/mL in Acetonitrile [lgcstandards.com]

- 4. BISPHENOL A - Ataman Kimya [atamanchemicals.com]

- 5. Bisphenol A - Wikipedia [en.wikipedia.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Bisphenol A | C15H16O2 | CID 6623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 80-05-7 CAS MSDS (Bisphenol A) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. bisphenol A | CAS#:80-05-7 | Chemsrc [chemsrc.com]

- 10. China What is boiling point of bisphenol a? factory and manufacturers | Pulisi [pulisichem.com]

- 11. researchgate.net [researchgate.net]

- 12. parchem.com [parchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Analytical methods for the determination of bisphenol A in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Analytical Methods for Determination of Bisphenol A | Pocket Dentistry [pocketdentistry.com]

- 18. Analytical methods for the determination of mixtures of bisphenols and derivatives in human and environmental exposure sources and biological fluids. A review [inis.iaea.org]

- 19. Advanced detection of bisphenol A in plastic water bottles using liquid–liquid phase extraction and LC-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. Bisphenol A (BPA) | Description, Biological Effects, & Environmental Effects | Britannica [britannica.com]

Synthesis and Characterization of Deuterated Bisphenol A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of deuterated Bisphenol A (BPA-d16), a crucial internal standard for the accurate quantification of Bisphenol A in various matrices. Given the widespread use of BPA and concerns about its endocrine-disrupting properties, precise measurement is paramount in research, clinical, and industrial settings. This document outlines a representative synthesis protocol, detailed characterization methods, and an overview of the biological signaling pathways of BPA.

Synthesis of Deuterated Bisphenol A (BPA-d16)

The most common method for synthesizing Bisphenol A is the acid-catalyzed condensation of two equivalents of phenol with one equivalent of acetone.[1][2] For the synthesis of fully deuterated Bisphenol A (BPA-d16), deuterated starting materials, namely phenol-d6 and acetone-d6, are utilized. The sixteen deuterium atoms are incorporated into the two phenyl rings and the two methyl groups of the isopropylidene bridge.

Experimental Protocol: Acid-Catalyzed Condensation

This protocol describes a representative method for the synthesis of BPA-d16.

Materials:

-

Phenol-d6 (99 atom % D)

-

Acetone-d6 (99.5 atom % D)

-

p-Toluenesulfonic acid (PTSA) or a strong acid ion-exchange resin[3]

-

Toluene (anhydrous)

-

Methanol

-

Deionized water

-

Round-bottom flask equipped with a magnetic stirrer and a condenser

-

Heating mantle

-

Rotary evaporator

-

Filtration apparatus (e.g., Büchner funnel)

-

Recrystallization apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, combine phenol-d6 (2.1 molar equivalents) and a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 molar equivalents).

-

Addition of Acetone-d6: While stirring, slowly add acetone-d6 (1.0 molar equivalent) to the mixture.

-

Reaction Conditions: Heat the reaction mixture to 60-70°C with continuous stirring under a nitrogen atmosphere.[3] The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically allowed to proceed for several hours until the starting materials are consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The crude BPA-d16 may precipitate out of the solution.

-

Purification:

-

Filtration and Washing: Filter the crude product and wash with cold toluene to remove unreacted phenol-d6.

-

Recrystallization: Further purify the solid by recrystallization. Dissolve the crude BPA-d16 in a minimal amount of hot methanol. Slowly add deionized water until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then place it in an ice bath to facilitate crystallization.

-

Isolation and Drying: Collect the purified crystals by filtration, wash with cold deionized water, and dry under vacuum.

-

Synthesis Workflow

Characterization of Deuterated Bisphenol A (BPA-d16)

The successful synthesis and purity of BPA-d16 are confirmed using various analytical techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the isotopic enrichment and molecular weight of BPA-d16.

Experimental Protocol: LC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source is commonly used.[4][5]

-

Sample Preparation: Prepare a stock solution of BPA-d16 in methanol (e.g., 100 µg/mL).[4] Further dilute to working concentrations for analysis.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is suitable for separation.

-

Mobile Phase: A gradient of methanol and water (often with a modifier like ammonium acetate) is typically employed.

-

Flow Rate: A flow rate of 0.2-0.5 mL/min is common.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: ESI in negative ion mode is preferred.[4]

-

Precursor Ion: The deprotonated molecule [M-D]⁻ is selected as the precursor ion. For BPA-d16, this corresponds to an m/z of 243.2. Note that some sources may reference the [M-H]⁻ of a singly deuterated hydroxyl group, leading to observation around m/z 241.20.

-

Product Ions: Collision-induced dissociation (CID) of the precursor ion generates characteristic fragment ions.

-

Data Presentation: Mass Spectrometry Data

| Parameter | Value | Reference |

| Molecular Formula | C₁₅D₁₆O₂ | - |

| Molecular Weight | 244.39 g/mol | - |

| ESI Mode | Negative | [4] |

| Precursor Ion [M-D]⁻ (m/z) | 243.2 | Calculated |

| Precursor Ion [M-H]⁻ (m/z) | 241.20 | [4] |

| Major Fragment Ion (m/z) | 337 (derivatized) | [6] |

Note: The fragmentation pattern of deuterated BPA will be similar to that of non-deuterated BPA, with a mass shift corresponding to the number of deuterium atoms in the fragment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and confirms the positions of deuteration.

Experimental Protocol: ¹H and ¹³C NMR

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve a few milligrams of the purified BPA-d16 in a deuterated solvent such as dimethyl sulfoxide-d6 (DMSO-d6) or acetone-d6.

-

Acquisition: Acquire standard ¹H and ¹³C NMR spectra.

Data Presentation: Expected NMR Spectral Data

In the ¹H NMR spectrum of fully deuterated BPA-d16, the aromatic and hydroxyl proton signals, which are present in the spectrum of non-deuterated BPA, will be absent. The only observable signal would be a residual proton signal from the deuterated methyl groups, which would appear as a multiplet due to deuterium coupling.

The ¹³C NMR spectrum will show signals for all carbon atoms, but the signals for deuterated carbons will be split into multiplets due to C-D coupling and will have a lower intensity.

| Non-Deuterated BPA | ¹H NMR (DMSO-d6, 400 MHz) | ¹³C NMR (DMSO-d6, 100 MHz) |

| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) |

| 9.15 (s, 2H) | -OH | 155.8 |

| 6.95 (d, 4H) | Aromatic C-H | 143.9 |

| 6.63 (d, 4H) | Aromatic C-H | 127.5 |

| 1.55 (s, 6H) | -CH₃ | 114.5 |

| - | - | 41.2 |

| - | - | 30.6 |

For BPA-d16, the signals at 9.15, 6.95, and 6.63 ppm in the ¹H NMR spectrum are expected to be absent. The signal at 1.55 ppm will be significantly reduced in intensity and appear as a multiplet. In the ¹³C NMR, all signals will be present but will show splitting due to C-D coupling.

Biological Signaling Pathway of Bisphenol A

Bisphenol A is a well-known endocrine disruptor that primarily exerts its effects by interacting with estrogen receptors. Understanding these pathways is crucial for toxicological and pharmacological research.

Estrogen Receptor-Mediated Signaling

BPA can bind to both nuclear estrogen receptors (ERα and ERβ) and the G protein-coupled estrogen receptor (GPER). This binding initiates a cascade of downstream signaling events.

-

Genomic Pathway: Upon binding to ERα or ERβ in the cytoplasm, the receptor-ligand complex translocates to the nucleus, where it binds to estrogen response elements (EREs) on DNA, leading to the regulation of gene expression.

-

Non-Genomic Pathway: BPA can also activate membrane-associated estrogen receptors, including GPER, leading to rapid, non-genomic signaling cascades. This often involves the activation of mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK) pathway, and the phosphoinositide 3-kinase (PI3K)/Akt pathway.

Signaling Pathway Diagram

This guide provides a comprehensive overview for the synthesis and characterization of deuterated Bisphenol A, equipping researchers with the necessary information for its preparation and analysis. The detailed characterization data and understanding of its biological interactions are essential for its effective use in scientific research and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Quantification of deuterated bisphenol A in serum, tissues, and excreta from adult Sprague-Dawley rats using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Toxicological Profile of Deuterium-Labeled Bisphenol A: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deuterium-labeled Bisphenol A (BPA), most commonly as Bisphenol A-d16 (BPA-d16), serves as a critical analytical tool in toxicological and pharmacokinetic research. Its primary utility lies in its ability to be distinguished from native BPA, thus circumventing issues of environmental contamination during sensitive analyses. However, a comprehensive review of publicly available scientific literature reveals a significant data gap regarding the specific toxicological profile of deuterium-labeled BPA itself. Toxicological assessments and safety data for BPA-d16 consistently refer to the data established for the unlabeled parent compound.

This guide, therefore, presents the detailed toxicological profile of unlabeled Bisphenol A as the current surrogate for understanding the potential hazards of its deuterated analogue. It is crucial for researchers to recognize that while the fundamental toxicological properties are presumed to be similar, the potential for kinetic deuterium isotope effects on metabolism and, consequently, on the toxicological profile, cannot be entirely dismissed without direct experimental evidence. This document summarizes key quantitative toxicological data, details relevant experimental protocols, and visualizes associated signaling pathways for unlabeled BPA to provide a robust framework for researchers in the field.

Introduction to Deuterium-Labeled BPA in Toxicology

Deuterium, a stable isotope of hydrogen, contains both a proton and a neutron, making it approximately twice as heavy as protium (the most common hydrogen isotope). In drug development and toxicology, deuterium substitution is a well-established technique. The increased mass of deuterium can lead to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This difference can slow down metabolic reactions that involve the cleavage of this bond, a phenomenon known as the "kinetic isotope effect."[1]

In the context of BPA, deuteration, typically involving the substitution of all 16 hydrogen atoms with deuterium to create BPA-d16, is primarily utilized for:

-

Pharmacokinetic Studies: To accurately trace the absorption, distribution, metabolism, and excretion (ADME) of BPA in biological systems without interference from background levels of native BPA.[2]

-

Analytical Standards: As an internal standard in mass spectrometry-based methods to ensure precise quantification of BPA in various matrices.

While this application is invaluable, it has resulted in a research landscape where the toxicological properties of the labeled molecule itself have not been a primary focus. The safety and hazards associated with BPA-d16 are generally extrapolated from the extensive body of research on unlabeled BPA.[3]

Quantitative Toxicological Data for Bisphenol A

The toxicological database for unlabeled BPA is extensive. The following tables summarize key quantitative endpoints from various studies. It is important to note that toxicity can vary based on the animal model, route of administration, and specific endpoint being assessed.

Table 1: Acute and Subchronic Toxicity of Bisphenol A

| Parameter | Species | Route of Administration | Value | Reference |

| LD50 | Rat | Oral | >2000 - 5000 mg/kg bw | [4][5] |

| LD50 | Mouse | Oral | ~1600 - 4100 mg/kg bw | [4][5] |

| LD50 | Rabbit | Dermal | >2000 mg/kg bw | [6] |

| NOAEL (Systemic) | Rat | Oral (3-generation study) | 5 mg/kg/day | [7] |

| LOAEL (Systemic) | Rat | Oral (3-generation study) | 50 mg/kg/day | [7][8] |

Table 2: In Vitro Cytotoxicity of Bisphenol A and its Analogues

| Cell Line | Assay | Endpoint | BPA Concentration | Reference |

| Human Monocytes (U937) | Viability/Necrosis | IC50 | 1.39 - 1.48 ng/mL | [9] |

| Human Erythrocytes | Hemolysis (24h) | Significant Increase | 10 - 200 µg/mL | [10] |

| Mouse Leydig (TM3) | Viability (48h) | Significant Decrease | ≥ 10 µg/mL | [11] |

| HepG2 (Human Liver) | Viability (24h) | No significant effect | up to 80 µM | [12] |

| MCF-7 (Human Breast Cancer) | Genotoxicity | Chromosomal Aberrations | Environmentally relevant doses | [13] |

Experimental Protocols

Detailed and rigorous experimental protocols are fundamental to the reproducibility and interpretation of toxicological studies. Below are examples of methodologies employed in key studies on BPA.

In Vivo Reproductive and Developmental Toxicity Study (Rat)

This protocol is based on the design of multi-generational reproductive toxicity studies.

-

Test Species: CD Sprague-Dawley rats.[7]

-

Administration: BPA is administered in the diet at various concentrations.[7]

-

Dose Groups: A control group and multiple dose levels, for example, 0, 0.015, 0.3, 4.5, 75, 750, and 7500 ppm in the diet.[7]

-

Study Duration: The study spans three generations of offspring, with one litter per generation.[7]

-

Endpoints Evaluated:

-

Parental Animals: Body weight, food consumption, clinical signs of toxicity, organ weights (liver, kidneys, reproductive organs), and histopathology.[7]

-

Reproductive Performance: Mating, fertility, gestation length, and litter size.[7]

-

Offspring: Viability, sex ratio, anogenital distance, age at sexual maturation (vaginal patency in females, preputial separation in males), and sperm parameters in adult male offspring.[7]

-

Workflow for a multi-generational reproductive toxicity study of BPA.

In Vitro Genotoxicity Assessment (Comet Assay)

The comet assay, or single-cell gel electrophoresis, is a common method to assess DNA damage.

-

Cell Lines: Human peripheral blood cells or other relevant cell lines (e.g., HepG2).[12][14]

-

Exposure: Cells are incubated with a range of BPA concentrations for a defined period (e.g., 24 or 96 hours).[12]

-

Methodology:

-

Cells are embedded in a low-melting-point agarose gel on a microscope slide.

-

The cells are lysed to remove membranes and cytoplasm, leaving the nuclear material (nucleoids).

-

The slides are subjected to electrophoresis under alkaline conditions.

-

DNA with strand breaks migrates from the nucleus towards the anode, forming a "comet tail."

-

The DNA is stained with a fluorescent dye and visualized under a microscope.

-

-

Data Analysis: The extent of DNA damage is quantified by measuring the length of the comet tail and the amount of DNA in the tail relative to the head.

Experimental workflow for the Comet Assay to assess BPA-induced DNA damage.

Core Toxicological Mechanisms and Signaling Pathways

BPA is recognized as an endocrine-disrupting chemical (EDC) primarily due to its ability to interact with hormone receptors.[15] Its toxicological effects are mediated through a variety of signaling pathways.

Endocrine Disruption

BPA's primary mechanism of toxicity is its interaction with nuclear hormone receptors, leading to downstream effects on gene expression.[14]

-

Estrogen Receptors (ERα and ERβ): BPA is a xenoestrogen, meaning it can bind to and activate estrogen receptors, mimicking the effects of endogenous estradiol.[16] This can disrupt normal endocrine function in both males and females, affecting reproductive development and function.[13][17]

-

Androgen Receptor (AR): BPA can also act as an antagonist to the androgen receptor, inhibiting the action of testosterone.[18]

-

Thyroid Hormone Receptors: BPA has been shown to interfere with thyroid hormone signaling.[18]

-

Orphan Receptors: BPA can bind to other receptors like the estrogen-related receptor γ (ERRγ).[18]

Non-Genomic Signaling Pathways

In addition to acting on nuclear receptors, BPA can elicit rapid, non-genomic effects by interacting with membrane-bound receptors.

-

G Protein-Coupled Estrogen Receptor 1 (GPER): BPA can activate GPER, leading to the rapid activation of downstream signaling cascades, such as the ERK1/2 pathway. This can influence cell proliferation and survival.[16]

Major signaling pathways affected by Bisphenol A.

Oxidative Stress and Genotoxicity

Several studies have indicated that BPA can induce oxidative stress, leading to an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.[14] This oxidative stress can, in turn, lead to cellular damage, including DNA strand breaks, contributing to the genotoxic potential of BPA.[19]

Conclusion and Future Directions

The toxicological profile of unlabeled Bisphenol A is well-characterized, revealing it to be a potent endocrine disruptor with effects on reproductive, developmental, and metabolic systems, mediated through both genomic and non-genomic pathways.

However, there is a clear and critical lack of direct toxicological data for deuterium-labeled BPA. While it is a reasonable starting assumption that its toxicity profile is similar to the parent compound, the potential for kinetic isotope effects to alter metabolism and, consequently, toxicity, remains an uninvestigated area. Future research should aim to address this data gap through:

-

Comparative in vitro cytotoxicity and genotoxicity studies of BPA and BPA-d16.

-

In vivo studies directly comparing the toxicological outcomes of exposure to labeled and unlabeled BPA.

Such studies would not only provide a direct safety profile for BPA-d16 but also offer valuable insights into the role of metabolism in BPA's overall toxicity. Until such data becomes available, researchers using deuterium-labeled BPA should operate under the assumption that it carries the same toxicological hazards as unlabeled BPA.

References

- 1. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism and kinetics of bisphenol a in humans at low doses following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bisphenol A-d16 | C15H16O2 | CID 16212886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. asb.scione.com [asb.scione.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. oehha.ca.gov [oehha.ca.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. In vitro Cytotoxicity of Bisphenol A in Monocytes Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Adverse (geno)toxic effects of bisphenol A and its analogues in hepatic 3D cell model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. In vitro study to evaluate the cytotoxicity of BPA analogues based on their oxidative and genotoxic potential using human peripheral blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. echemi.com [echemi.com]

- 16. redox.com [redox.com]

- 17. Bisphenol A and its potential mechanism of action for reproductive toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. factsaboutbpa.org [factsaboutbpa.org]

- 19. A Comparative Study of Effects of 28-Day Exposure of Bisphenol A and Bisphenol S on Body Weight Changes, Organ Histology, and Relative Organ Weight - PMC [pmc.ncbi.nlm.nih.gov]

Environmental Fate and Degradation of Bisphenol A-d14: A Technical Guide

Introduction

Bisphenol A (BPA), a compound extensively used in the manufacturing of polycarbonate plastics and epoxy resins, is a known endocrine disruptor, raising concerns about its environmental presence and impact on human health.[1][2] Its deuterated isotopologue, Bisphenol A-d14 (BPA-d14), is frequently employed as an internal standard in analytical studies for the accurate quantification of BPA in various environmental matrices. While specific research on the environmental fate and degradation of BPA-d14 is limited, its chemical and biological behavior is presumed to be analogous to that of BPA, with potential minor variations in reaction kinetics due to the kinetic isotope effect. This guide provides a comprehensive overview of the environmental degradation pathways of BPA, serving as a robust proxy for understanding the fate of BPA-d14 in the environment. The primary degradation mechanisms covered include biodegradation, photodegradation, and hydrolysis.

Data on Environmental Degradation of Bisphenol A

The following tables summarize key quantitative data related to the degradation of Bisphenol A under various environmental conditions. This data is critical for predicting the persistence and transformation of BPA and, by extension, BPA-d14 in different environmental compartments.

Table 1: Biodegradation Half-Lives of Bisphenol A

| Environmental Matrix | Condition | Half-Life | Reference |

| River Water | Aerobic | < 1 day - 8 days | [3][4] |

| Soil | Aerobic | < 1 day | [4] |

| Anaerobic Sludge | Methanogenic | No significant degradation observed over 4 weeks | [4] |

| Wastewater Treatment Plant | Acclimated | 2.5 - 4 days | [5] |

Table 2: Photodegradation of Bisphenol A

| Condition | Light Source | Key Findings | Reference |

| Aqueous Solution | UV KrCl Excilamp (222 nm) | Complete BPA degradation | [6] |

| Aqueous Solution | Visible Light (with photocatalyst) | 97.82% removal of 2 ppm BPA | [7] |

| Natural Water | UV Light | Indirect photolysis is the primary transformation pathway | [8] |

Table 3: Hydrolysis of Bisphenol A Derivatives

| Compound | Condition | Half-Life | Reference |

| BADGE | pH 7, 25 °C | 4.6 days | [9] |

| BFDGE | pH 7, 25 °C | 5 days | [9] |

Degradation Pathways and Mechanisms

The environmental degradation of BPA, and presumably BPA-d14, proceeds through several key pathways, including microbial action, photodegradation, and hydrolysis.

Biodegradation

Biodegradation is a primary mechanism for the removal of BPA from the environment. A diverse range of microorganisms, including bacteria, fungi, and algae, have been shown to metabolize BPA.[10][11] The degradation can occur under both aerobic and, to a lesser extent, abiotic anaerobic conditions.[10][12]

Under aerobic conditions, bacterial degradation is a significant pathway.[13] Gram-negative bacteria, such as Sphingomonas and Cupriavidus species, are particularly effective at degrading BPA.[13][14] The metabolic pathways often involve hydroxylation of the aromatic rings, followed by ring cleavage.[13] Key enzymes implicated in these processes include cytochrome P450 monooxygenase and multicopper oxidases.[14]

References

- 1. Bacteria-mediated bisphenol A degradation [agris.fao.org]

- 2. epa.gov [epa.gov]

- 3. Environmental fate of bisphenol A and its biological metabolites in river water and their xeno-estrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. "Distribution and degradation of Bisphenol A (BPA) substitutes BPAF and" by Younjeong Choi [docs.lib.purdue.edu]

- 5. A review of the environmental fate, effects, and exposures of bisphenol A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Degradation of Bisphenol A in an Aqueous Solution by a Photo-Fenton-Like Process Using a UV KrCl Excilamp [mdpi.com]

- 7. Photodegradation of Bisphenol a in Water via Round-the-Clock Visible Light Driven Dual Layer Hollow Fiber Membrane [mdpi.com]

- 8. Direct and indirect photodegradation of bisphenol A in the presence of natural water components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bisphenol diglycidyl ethers and bisphenol A and their hydrolysis in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fate of Bisphenol A in Terrestrial and Aquatic Environments (Journal Article) | OSTI.GOV [osti.gov]

- 11. Fate of Bisphenol A in Terrestrial and Aquatic Environments... | ORNL [ornl.gov]

- 12. Fate of Bisphenol A in Terrestrial and Aquatic Environments. | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Estrogenic Activity of Bisphenol A and its Deuterated Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the estrogenic activity of Bisphenol A (BPA) and its deuterated analogs. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development and endocrine disruptor research. This document summarizes quantitative data from key studies, details experimental protocols, and visualizes the underlying molecular pathways.

Executive Summary

Bisphenol A (BPA) is a well-characterized endocrine-disrupting chemical that mimics the effects of endogenous estrogens by binding to estrogen receptors (ERs). Its estrogenic activity has been demonstrated in a variety of in vitro and in vivo models. This guide presents a compilation of quantitative data on the estrogenic potency of BPA and several of its non-deuterated analogs, derived from key experimental assays such as estrogen receptor binding assays, reporter gene assays, and cell proliferation assays.

A critical aspect of this guide is the exploration of the potential estrogenic activity of deuterated BPA analogs, such as BPA-d16. While direct experimental data comparing the estrogenic potency of BPA and its deuterated forms are currently limited in the scientific literature, this guide addresses the theoretical implications of deuteration on receptor-ligand interactions through the lens of the kinetic isotope effect (KIE). Understanding these potential differences is crucial for the accurate interpretation of toxicological studies and for the development of safer alternatives.

Detailed experimental protocols for the most common assays used to assess estrogenicity are provided to facilitate the replication and validation of findings. Furthermore, signaling pathways and experimental workflows are visually represented using diagrams to enhance comprehension of the complex biological processes involved.

Quantitative Assessment of Estrogenic Activity

The estrogenic activity of BPA and its analogs is typically quantified using a variety of in vitro assays. These assays measure different aspects of estrogenic action, from direct binding to the estrogen receptor to the downstream cellular responses.

Estrogen Receptor Binding Affinity

Competitive binding assays are used to determine the affinity of a compound for the estrogen receptor (ERα and ERβ) by measuring its ability to displace a radiolabeled estrogen, such as [³H]17β-estradiol. The half-maximal inhibitory concentration (IC50) is the concentration of the test compound that displaces 50% of the radiolabeled ligand. A lower IC50 value indicates a higher binding affinity.

| Compound | Receptor | IC50 (nM) | Reference |

| 17β-Estradiol | ERα | ~1 | [1] |

| Bisphenol A (BPA) | ERα | 1030 | [1][2] |

| Bisphenol A (BPA) | ERβ | 900 | [1][2] |

| Bisphenol AF (BPAF) | ERα | 53.4 | [1][2] |

| Bisphenol AF (BPAF) | ERβ | 18.9 | [1][2] |

| Bisphenol B (BPB) | ERα | - | - |

| Bisphenol B (BPB) | ERβ | - | - |

| Bisphenol C (BPC) | ERα | - | - |

| Bisphenol C (BPC) | ERβ | - | - |

| Bisphenol E (BPE) | ERα | - | - |

| Bisphenol E (BPE) | ERβ | - | - |

| Bisphenol F (BPF) | ERα | - | - |

| Bisphenol F (BPF) | ERβ | - | - |

| Bisphenol S (BPS) | ERα | - | - |

| Bisphenol S (BPS) | ERβ | - | - |

| Bisphenol Z (BPZ) | ERα | - | - |

| Bisphenol Z (BPZ) | ERβ | - | - |

Note: A comprehensive list of IC50 values for all analogs was not available in the initial search results. Further targeted searches would be required to populate this table completely.

Reporter Gene Assays

Reporter gene assays measure the transcriptional activation of the estrogen receptor. In these assays, cells are transfected with a plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase or β-galactosidase). The estrogenic potency is determined by the half-maximal effective concentration (EC50), which is the concentration of the compound that induces 50% of the maximal reporter gene activity.

| Compound | Cell Line | Receptor | EC50 (µM) | Reference |

| Bisphenol A (BPA) | MCF-7 | ERα | 0.63 | [3] |

| Tetrachlorobisphenol A (TCBPA) | MCF-7 | ERα | 0.02 | [3] |

| Bisphenol AF (BPAF) | MCF-7 | ERα | 0.05 | [3] |

| Bisphenol B (BPB) | MCF-7 | ERα | 0.07 | [3] |

| 2-(4-hydroxyphenyl)-2-phenylpropane (HPP) | MCF-7 | ERα | 0.15 | [3] |

| Bisphenol F (BPF) | MCF-7 | ERα | 1.0 | [3] |

| Bisphenol S (BPS) | MCF-7 | ERα | 1.1 | [3] |

| Compound | Cell Line | Receptor | EC50 (nM) | Reference |

| 17β-Estradiol | HeLa | ERα | - | [2] |

| Bisphenol A (BPA) | HeLa | ERα | 317 | [2] |

| Bisphenol A (BPA) | HeLa | ERβ | 693 | [2] |

Cell Proliferation Assays (E-SCREEN)

The E-SCREEN (Estrogen-Sensitive Cell Proliferation) assay utilizes estrogen-responsive cell lines, most commonly the human breast cancer cell line MCF-7, to measure the proliferative effect of a compound. The proliferative effect is quantified by measuring the increase in cell number after a defined period of exposure.

| Compound | Cell Line | IC50 (µM) | Reference |

| Bisphenol A (BPA) | MCF-7 | 45 | [4] |

| Bisphenol A (BPA) | MCF-7 | ~100 | [5] |

| Bisphenol A (BPA) | MCF-7 | 64.67 (µg/mL) | [6] |

| Bisphenol S (BPS) | MCF-7 | 450 | [4] |

| Bisphenol F (BPF) | MCF-7 | >1000 | [4] |

| Bisphenol Z (BPZ) | MCF-7 | 45 | [4] |

| Bisphenol AF (BPAF) | MCF-7 | 56 | [4] |

Note: IC50 in this context refers to the concentration causing 50% inhibition of cell viability, which is a measure of cytotoxicity rather than estrogenic proliferation. Some studies report proliferative concentrations directly. For instance, BPA at concentrations of 10⁻⁶ M to 10⁻⁵ M significantly increased the proliferation of MCF-7 CV cells.[7]

The Impact of Deuteration on Estrogenic Activity: A Theoretical Perspective

Direct experimental data comparing the estrogenic activity of BPA and its deuterated analogs like BPA-d16 are scarce in the public domain. However, the principles of the kinetic isotope effect (KIE) provide a theoretical framework for predicting how deuteration might influence biological activity.

The KIE refers to the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. In the context of drug-receptor interactions, replacing hydrogen with deuterium can alter the strength of hydrogen bonds, which are crucial for ligand binding and receptor activation. Deuterium forms slightly stronger covalent bonds than hydrogen, which can lead to a stronger hydrogen bond.

This alteration in hydrogen bond strength could potentially lead to:

-

Increased Binding Affinity: A stronger hydrogen bond between the deuterated ligand and the receptor could result in a higher binding affinity (lower IC50 or Kd).

-

Decreased Binding Affinity: Conversely, if the transition state of binding involves the breaking of a C-H bond, deuteration could slow down the association rate, leading to a lower affinity.

-

Altered Agonist/Antagonist Activity: The subtle changes in binding kinetics and receptor conformation induced by deuteration could potentially modulate the functional response, shifting the activity of the compound.

Given that the hydroxyl groups of BPA are critical for its interaction with the estrogen receptor's binding pocket through hydrogen bonding, it is plausible that deuteration at these positions could modulate its estrogenic activity. However, without direct experimental evidence, this remains a hypothesis. Further research, including comparative in vitro assays with BPA and BPA-d16, is necessary to elucidate the precise effects of deuteration on its estrogenic profile.

Experimental Protocols

Estrogen Receptor Competitive Binding Assay

Objective: To determine the binding affinity of a test compound to the estrogen receptor.

General Protocol:

-

Preparation of Receptor Source: A source of estrogen receptors is required, typically cytosol extracts from target tissues (e.g., rat uterus) or recombinant human ERα or ERβ.

-

Incubation: A constant concentration of radiolabeled 17β-estradiol (e.g., [³H]E2) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound.

-

Separation of Bound and Free Ligand: After incubation to equilibrium, the receptor-bound radioligand is separated from the free radioligand. This is commonly achieved by methods such as dextran-coated charcoal adsorption or filtration.

-

Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is calculated by non-linear regression analysis of the competition curve.

E-SCREEN (MCF-7 Cell Proliferation) Assay

Objective: To assess the estrogenic activity of a compound by measuring its effect on the proliferation of estrogen-sensitive cells.

General Protocol:

-

Cell Culture: Human breast cancer cells (MCF-7) are maintained in a culture medium containing phenol red and fetal bovine serum (FBS).[8]

-

Hormone Deprivation: Prior to the assay, cells are cultured in a phenol red-free medium supplemented with charcoal-dextran stripped FBS for at least 72 hours to deplete endogenous estrogens.[9]

-

Seeding: Cells are seeded into 96-well plates at a low density.[10]

-

Treatment: After allowing the cells to attach, the medium is replaced with a fresh hormone-free medium containing various concentrations of the test compound. A positive control (17β-estradiol) and a negative control (vehicle) are included.

-

Incubation: The cells are incubated for a period of 6 days.[8]

-

Cell Number Quantification: At the end of the incubation period, the relative cell number is determined using a colorimetric assay, such as the sulforhodamine B (SRB) assay.[8]

-

Data Analysis: The proliferative effect is calculated as the ratio of the cell number in the presence of the test compound to the cell number in the negative control.

Luciferase Reporter Gene Assay

Objective: To measure the ability of a compound to activate the estrogen receptor and induce the expression of a reporter gene.

General Protocol:

-

Cell Line: A suitable cell line (e.g., MCF-7, HeLa, HEK293) is used.[11] These cells may endogenously express ER or be transiently or stably transfected with an ER expression vector.

-

Transfection: The cells are transfected with a reporter plasmid containing an estrogen response element (ERE) driving the expression of a luciferase gene.

-

Treatment: The transfected cells are treated with various concentrations of the test compound, along with positive (17β-estradiol) and negative (vehicle) controls.

-

Incubation: The cells are incubated for a sufficient period (e.g., 24 hours) to allow for gene expression.

-

Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferin substrate.

-

Data Analysis: The transcriptional activity is expressed as relative light units (RLU). The EC50 value is determined by plotting the RLU against the log of the compound concentration.

Yeast Two-Hybrid Assay

Objective: To screen for compounds that can induce the interaction between the estrogen receptor ligand-binding domain (LBD) and a coactivator protein.

General Protocol:

-

Yeast Strain: A specific strain of Saccharomyces cerevisiae is used, which is engineered to have a reporter gene (e.g., lacZ) under the control of a promoter that is activated by the binding of a specific transcription factor.[12][13]

-

Plasmids: Two plasmids are introduced into the yeast:

-

A "bait" plasmid encoding a fusion protein of the ER-LBD with a DNA-binding domain (DBD).

-

A "prey" plasmid encoding a fusion protein of a coactivator protein (e.g., TIF2) with a transcriptional activation domain (AD).

-

-

Treatment: The yeast cells are grown in a medium containing the test compound.

-

Interaction and Reporter Gene Activation: If the test compound binds to the ER-LBD, it induces a conformational change that promotes the interaction between the ER-LBD (bait) and the coactivator (prey). This interaction brings the DBD and AD into proximity, reconstituting a functional transcription factor that activates the reporter gene.

-

Detection: The expression of the reporter gene is detected, for example, by a colorimetric assay for β-galactosidase activity.

Signaling Pathways and Experimental Workflows

Estrogenic Signaling Pathways of Bisphenol A

BPA exerts its estrogenic effects through multiple signaling pathways, which can be broadly categorized as genomic and non-genomic.[14][15][16]

-

Genomic Pathway (Classical Pathway): This is the slower, long-term pathway that involves the regulation of gene expression.

-

BPA diffuses across the cell membrane and binds to estrogen receptors (ERα or ERβ) in the cytoplasm or nucleus.[15]

-

Upon binding, the ER undergoes a conformational change, dissociates from heat shock proteins, and dimerizes.

-

The BPA-ER dimer translocates to the nucleus and binds to specific DNA sequences called Estrogen Response Elements (EREs) in the promoter regions of target genes.

-

This binding recruits co-activator or co-repressor proteins, leading to the modulation of gene transcription and subsequent protein synthesis, ultimately resulting in a physiological response.

-

-

Non-Genomic Pathways: These are rapid signaling pathways that do not directly involve gene transcription.

-

BPA can bind to membrane-associated estrogen receptors (mERs) or G protein-coupled estrogen receptor 1 (GPER1, also known as GPR30).[14][17][18]

-

This binding activates various intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK/ERK), phosphoinositide 3-kinase (PI3K/Akt), and protein kinase A (PKA) pathways.[15][19]

-

These signaling cascades can lead to rapid cellular responses, such as changes in ion channel activity, calcium mobilization, and the activation of other signaling proteins.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Bisphenol AF Is a Full Agonist for the Estrogen Receptor ERα but a Highly Specific Antagonist for ERβ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. The Genotoxic and Cytotoxic Effects of Bisphenol-A (BPA) in MCF-7 Cell Line and Amniocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effects of bisphenol compounds on the growth and epithelial mesenchymal transition of MCF-7 CV human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. E-SCREEN - Wikipedia [en.wikipedia.org]

- 9. genome.ucsc.edu [genome.ucsc.edu]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. singerinstruments.com [singerinstruments.com]

- 14. researchgate.net [researchgate.net]

- 15. books.rsc.org [books.rsc.org]

- 16. Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Bisphenol A Induces Gene Expression Changes and Proliferative Effects through GPER in Breast Cancer Cells and Cancer-Associated Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Bisphenol A (BPA) Directly Activates the G Protein-Coupled Estrogen Receptor 1 and Triggers the Metabolic Disruption in the Gonadal Tissue of Apostichopus japonicus [mdpi.com]

- 19. aacrjournals.org [aacrjournals.org]

Solubility Profile of Bisphenol A-d14 in Analytical Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Bisphenol A-d14 (BPA-d14) in a range of common analytical solvents. The data presented herein is critical for researchers working on the quantification of BPA-d14 in various matrices, as well as for those in the field of drug development and safety assessment.

Quantitative Solubility Data

Bisphenol A is a colorless solid that is soluble in most common organic solvents but has very poor solubility in water[1]. The following table summarizes the quantitative solubility of Bisphenol A in various analytical solvents at different temperatures. This data is crucial for selecting appropriate solvents for stock solutions, extraction, and analytical method development.

| Solvent | Temperature (°C) | Solubility ( g/100g of Solvent) | Mole Fraction (x1) |

| Acetonitrile | 25 | 43.85 | 0.1601 |

| 30 | 52.33 | 0.1832 | |

| 35 | 62.53 | 0.2093 | |

| Acetone | 25 | 133.45 | 0.3803 |

| 30 | 158.55 | 0.4211 | |

| 35 | 189.17 | 0.4655 | |

| Methanol | 25 | 118.91 | 0.2931 |

| 30 | 139.78 | 0.3262 | |

| 35 | 164.92 | 0.3631 | |

| Ethanol | 25 | 98.43 | 0.2582 |

| 30 | 115.12 | 0.2889 | |

| 35 | 134.87 | 0.3229 | |

| Ethyl Acetate | 25 | 78.99 | 0.2633 |

| 30 | 93.12 | 0.2954 | |

| 35 | 110.01 | 0.3308 | |

| Water | 25 | 0.03 | Very Low |

Data is derived from studies on Bisphenol A and is presented as a close approximation for this compound.[2][3][4][5]

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental aspect of chemical and pharmaceutical research. The following are detailed methodologies for two common experimental protocols used to determine the solubility of compounds like Bisphenol A.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility. It relies on the direct measurement of the mass of the solute dissolved in a known mass or volume of a solvent to create a saturated solution[6][7][8][9].

Methodology:

-

Preparation of Saturated Solution: An excess amount of the solute (this compound) is added to a known volume of the analytical solvent in a sealed container. The mixture is then agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

Separation of Undissolved Solute: The saturated solution is carefully filtered or centrifuged to remove any undissolved solid particles. It is crucial to maintain the temperature during this step to prevent any changes in solubility.

-

Solvent Evaporation: A precisely measured aliquot of the clear, saturated solution is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the solute) until a constant weight of the dried solute is achieved.

-

Calculation of Solubility: The mass of the dissolved solute is determined by subtracting the initial weight of the empty container from the final weight of the container with the dried solute. The solubility is then expressed as the mass of the solute per unit mass or volume of the solvent.

Laser Dynamic Method

The laser dynamic method is a more modern and automated technique that measures the point at which a solid solute completely dissolves in a solvent as the temperature is changed[3][4][5][10][11][12].

Methodology:

-

Sample Preparation: A known mass of the solute (this compound) is added to a known mass of the solvent in a sealed, transparent vessel equipped with a magnetic stirrer.

-

Controlled Heating and Laser Monitoring: The vessel is placed in a temperature-controlled bath. The temperature of the solution is gradually increased at a constant rate while the solution is continuously stirred. A laser beam is passed through the solution, and the light transmission is monitored by a detector.

-

Determination of Dissolution Point: As long as undissolved solid is present, the laser light will be scattered, and the detected light intensity will be low. The temperature at which the last solid particle dissolves, resulting in a sharp increase in light transmission, is recorded as the saturation temperature for that specific concentration.

-

Data Analysis: By repeating this process with different solute-solvent ratios, a solubility curve can be generated, showing the solubility as a function of temperature.

Visualizations

Bisphenol A-Induced Signaling Pathway

Bisphenol A has been shown to exert biological effects through the activation of various signaling pathways. One such pathway is the NF-κB signaling cascade, which is involved in inflammatory responses and cell proliferation.

Caption: Bisphenol A-induced NF-κB signaling pathway.

Experimental Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining the solubility of a compound using the gravimetric method.

Caption: Gravimetric method for solubility determination.

References

- 1. Bisphenol A - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmacyjournal.info [pharmacyjournal.info]

- 8. pharmajournal.net [pharmajournal.net]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. researchgate.net [researchgate.net]

Methodological & Application

The Gold Standard: Utilizing Bisphenol A-d14 for Accurate Quantification by LC-MS/MS

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bisphenol A (BPA) is a chemical compound used in the manufacturing of polycarbonate plastics and epoxy resins, commonly found in food and beverage containers. Due to its potential as an endocrine disruptor, regulatory bodies and researchers worldwide are focused on the accurate and sensitive quantification of BPA in various matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the premier analytical technique for this purpose, owing to its high selectivity and sensitivity. The use of a stable isotope-labeled internal standard is crucial for achieving reliable and reproducible results by correcting for variations in sample preparation and matrix effects.[1][2][3] This document provides a detailed application note and protocol for the use of Bisphenol A-d14 (BPA-d14) as an internal standard for the quantification of BPA by LC-MS/MS.

Principle

Stable isotope-labeled (SIL) internal standards, such as BPA-d14, are the preferred choice for quantitative LC-MS/MS analysis.[1][3][4] These compounds have the same chemical and physical properties as the analyte of interest but a different mass due to the incorporation of heavy isotopes (in this case, deuterium). This near-identical behavior ensures that the internal standard experiences similar extraction efficiencies, and chromatographic retention, and ionization suppression or enhancement as the native analyte. By adding a known amount of BPA-d14 to the sample at the beginning of the workflow, the ratio of the analyte's signal to the internal standard's signal can be used to accurately calculate the analyte concentration, effectively compensating for any sample-to-sample variations.

Experimental Protocols

Reagents and Materials

-

Bisphenol A (BPA), analytical standard grade

-

This compound (BPA-d14), as internal standard

-

Acetonitrile (ACN), HPLC or LC-MS grade

-

Methanol (MeOH), HPLC or LC-MS grade

-

Water, HPLC or LC-MS grade

-

Formic acid or Acetic acid, LC-MS grade

-

Ammonium hydroxide, LC-MS grade

-

Sodium chloride (NaCl)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

-

Polypropylene centrifuge tubes (50 mL)

Standard Solution Preparation

-

BPA Stock Solution (1 mg/mL): Accurately weigh 10 mg of BPA and dissolve in 10 mL of methanol.

-

BPA-d14 Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 1 mg of BPA-d14 and dissolve in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the BPA stock solution with a suitable solvent (e.g., 50:50 acetonitrile/water) to create a calibration curve.

-

Internal Standard Spiking Solution: Dilute the BPA-d14 stock solution to the desired concentration for spiking into samples, calibration standards, and quality controls. The final concentration in the sample should be appropriate for the expected analyte concentration range.

Sample Preparation: Liquid Samples (e.g., Beverages, Water)

-

Measure 10 mL of the liquid sample into a 50 mL polypropylene centrifuge tube.

-

Add a known amount of the BPA-d14 internal standard spiking solution.

-

Add 10 mL of acetonitrile containing 1% acetic acid.

-

Add approximately 2 g of sodium chloride to induce phase separation.

-

Vortex the tube vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper acetonitrile layer to a clean tube.

-

The extract can be directly injected or subjected to further cleanup if necessary. For cleaner samples, an evaporation and reconstitution step in a suitable mobile phase-compatible solvent may be performed.

Sample Preparation: Solid Samples (e.g., Canned Food)

-

Homogenize the entire content of the can.

-

Weigh 10 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

-

Add a known amount of the BPA-d14 internal standard spiking solution.

-

Add 10 mL of acetonitrile and vortex for 1 minute.

-

Add extraction salts (e.g., QuEChERS salts containing magnesium sulfate and sodium chloride) and shake vigorously.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Take an aliquot of the acetonitrile supernatant for cleanup.

-

Cleanup (if required): Perform a solid-phase extraction (SPE) using a cartridge like Oasis HLB to remove matrix interferences.

-

Elute the analytes from the SPE cartridge, evaporate the eluent to dryness, and reconstitute in a suitable injection volume of mobile phase.

LC-MS/MS Conditions

| Parameter | Typical Setting |

| Liquid Chromatography | |

| LC System | Agilent 1290 LC system or equivalent[5] |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% formic acid or 5 mM ammonium hydroxide |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Optimized for separation of BPA from matrix interferences (e.g., 5% B to 95% B over 5 minutes) |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 20 µL |

| Column Temperature | 40 °C |

| Mass Spectrometry | |

| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Agilent 6495, Sciex, or Thermo Fisher TSQ Vantage)[5][8] |

| Ionization Source | Electrospray Ionization (ESI) in negative mode |

| Ion Source Temperature | 150 °C |

| Desolvation Temperature | 450 °C |

| Capillary Voltage | 3.0 kV |

| MRM Transitions | See Table 2 |

Table 1: Example LC Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 1.0 | 95 | 5 |

| 5.0 | 5 | 95 |

| 6.0 | 5 | 95 |

| 6.1 | 95 | 5 |

| 8.0 | 95 | 5 |

Table 2: Example MRM Transitions for BPA and BPA-d14

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| BPA | 227.1 | 133.1 (Quantifier) | 35 | 100 |

| 227.1 | 212.1 (Qualifier) | 20 | 100 | |

| BPA-d14 | 241.1 | 141.1 (Quantifier) | 35 | 100 |

Note: The precursor for BPA-d16 is often monitored as m/z 241 due to the exchange of two deuterium atoms in water.[8] Collision energies and other MS parameters should be optimized for the specific instrument used.

Data Presentation

The use of BPA-d14 as an internal standard significantly improves the accuracy and precision of BPA quantification. The following tables summarize typical performance characteristics of a validated LC-MS/MS method using this approach.

Table 3: Method Validation Data

| Parameter | Typical Value |

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | 0.03 - 0.1 µg/L[9] |

| Limit of Quantification (LOQ) | 0.1 - 0.3 µg/L[5][9] |

| Accuracy (Recovery) | 80 - 115%[6][10] |

| Precision (RSD) | < 15%[10] |

Mandatory Visualization

Caption: Experimental workflow for the quantification of Bisphenol A using BPA-d14 internal standard.

Conclusion

The use of this compound as an internal standard in LC-MS/MS analysis provides a robust and reliable method for the accurate quantification of Bisphenol A in a variety of complex matrices. The near-identical chemical and physical properties of the labeled internal standard to the native analyte ensure effective compensation for sample loss during preparation and for matrix-induced ionization effects. This leads to improved precision and accuracy, which are essential for regulatory compliance and toxicological studies. The detailed protocol and performance characteristics presented here serve as a comprehensive guide for researchers and scientists in the field.

References

- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. crimsonpublishers.com [crimsonpublishers.com]

- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 5. academic.oup.com [academic.oup.com]

- 6. fda.gov [fda.gov]

- 7. library.dphen1.com [library.dphen1.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. mdpi.com [mdpi.com]

- 10. Analytical determination of bisphenol A (BPA) and bisphenol analogues in paper products by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Sensitivity Quantification of Bisphenol A in Human Plasma Using Isotope Dilution Mass Spectrometry with Bisphenol A-d14

Abstract

This application note details a robust and highly sensitive method for the quantification of Bisphenol A (BPA) in human plasma using Isotope Dilution Mass Spectrometry (IDMS). The protocol employs Bisphenol A-d14 (BPA-d14) as a stable, isotopically labeled internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The methodology involves a straightforward solid-phase extraction (SPE) for sample clean-up and concentration, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is suitable for researchers, scientists, and drug development professionals requiring reliable trace-level quantification of BPA for toxicological, and pharmacokinetic studies.

Introduction